
Palmarumycin CP(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
棕榈霉素衍生物 1 属于螺双萘家族,该家族以其广泛的生物活性而闻名,包括抗真菌、抗菌、抗肿瘤、抗癌、抗寄生虫、抗炎和细胞毒活性 。这些化合物通常从真菌和植物中分离出来,并具有独特的结构特征,有助于它们的生物活性。
准备方法
棕榈霉素衍生物 1 的合成涉及几个关键步骤:
起始原料: 合成从 1,8-二羟基萘和 5-甲氧基四氢萘酮开始.
环氧化: 第一步涉及 N-苄基辛可宁氯化物催化的环氧化.
还原: 接下来是经有机硒介导的还原.
这些步骤在特定的反应条件下进行,以确保以高产率和高纯度获得所需产物。 合成的总产率在 1.0% 到 17.4% 之间 .
化学反应分析
棕榈霉素衍生物 1 经历各种化学反应,包括:
科学研究应用
In Vivo Studies
Studies have demonstrated the efficacy of Palmarumycin CP(1) analogs in various animal models. For instance, PX-916, a water-soluble prodrug of Palmarumycin CP(1), has shown promising results in inhibiting tumor growth across several xenograft models. The administration of PX-916 resulted in significant reductions in tumor size and improved survival rates in treated animals .
Antifungal Applications
Palmarumycin CP(1) also exhibits potent antifungal activity against various phytopathogens. Its structural analogs have been synthesized and tested for their efficacy against fungi such as Rhizoctonia solani and Pythium piricola. These studies reveal that modifications to the methoxy groups on the compound can enhance antifungal potency without significantly altering its mechanism of action .
Synthesis and Structure-Activity Relationship (SAR)
The total synthesis of Palmarumycin CP(1) and its derivatives has been achieved through various synthetic pathways, including Friedel-Crafts acylation and direct acetalization methods. These synthetic efforts have facilitated the exploration of SAR, allowing researchers to identify key structural features that contribute to its biological activity .
Case Studies and Research Findings
作用机制
相似化合物的比较
棕榈霉素衍生物 1 由于其特定的结构特征和生物活性,与其他类似化合物相比具有独特性:
总之,棕榈霉素衍生物 1 由于其独特的结构特征和广泛的生物活性,在各种科学研究领域具有巨大的潜力。
生物活性
Palmarumycin CP(1) is a naphthoquinone spiroketal compound derived from fungal metabolites, particularly noted for its significant biological activities, including antitumor and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
1. Chemical Structure and Synthesis
Palmarumycin CP(1) belongs to the class of spirobisnaphthalenes, characterized by a unique spiroketal structure. The total synthesis of palmarumycin CP(1) has been achieved through various methodologies, including direct acetalization and oxidative cyclization processes. The synthetic approaches have been optimized to produce derivatives with enhanced biological activities.
Table 1: Summary of Synthesis Methods for Palmarumycin CP(1)
Methodology | Description |
---|---|
Direct Acetalization | Economical approach yielding high purity and yield of palmarumycin derivatives. |
Oxidative Cyclization | Utilizes oxidative conditions to form the spiroketal structure from naphthalene precursors. |
Biomimetic Synthesis | Mimics natural biosynthetic pathways to construct complex structures efficiently. |
2.1 Antitumor Activity
Palmarumycin CP(1) has been identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme implicated in cancer cell proliferation and survival. The inhibition of TrxR-1 disrupts the redox balance within cells, leading to increased apoptosis in tumor cells.
Key Findings:
- IC50 Values: Inhibition of human TrxR-1 by palmarumycin CP(1) has an IC50 value of 0.35 μM, while it inhibits MCF-7 breast cancer cell growth with an IC50 of 1.0 μM .
- Mechanism: The compound's mechanism involves blocking TrxR-1 activity, which is crucial for maintaining the reduced state of thioredoxin-1 (Trx-1), thus promoting apoptosis in cancer cells .
Table 2: Inhibition Potency of Palmarumycin CP(1) and Analogues
Compound | Inhibition of TrxR-1 IC50 (μM) | Inhibition of MCF-7 Cell Growth IC50 (μM) |
---|---|---|
Palmarumycin CP(1) | 0.35 | 1.0 |
PX-916 | 0.28 | 3.1 |
PX-960 | 0.27 | 4.1 |
2.2 Antifungal Activity
In addition to its antitumor properties, palmarumycin CP(1) exhibits significant antifungal activity against various phytopathogens. This activity is attributed to its ability to inhibit fungal cell growth.
Case Studies:
- Fungal Inhibition: Palmarumycin derivatives have shown effectiveness against pathogens like Fusarium oxysporum and Rhizoctonia solani. For instance, certain analogues displayed EC50 values as low as 9.34 µg/mL against P. piricola .
Table 3: Antifungal Efficacy of Palmarumycin Derivatives
Compound | Target Pathogen | EC50 (µg/mL) |
---|---|---|
Palmarumycin CP(17) | P. piricola | 9.34 |
Palmarumycin CP(17) | R. solani | 12.35 |
3. Mechanistic Insights
The mechanism underlying the biological activity of palmarumycin CP(1) involves its interaction with cellular redox systems, particularly through the inhibition of TrxR-1, leading to oxidative stress in cancer cells and fungi alike.
Research Findings:
常见问题
Basic Research Questions
Q. What are the established synthetic routes for Palmarumycin CP(1), and what key intermediates are involved?
Palmarumycin CP(1) is synthesized via oxidation and demethylation steps. For example, t-BuOOH in benzene oxidizes precursor compounds to generate intermediates like compound 9 , which is further oxidized with DDQ to form 10 . Subsequent demethylation with β-bromocatecholborane yields Palmarumycin CP(1) . Critical intermediates include spiroketal and naphthalene diol derivatives, which are structurally validated through NMR and HRESIMS .
Q. How is Palmarumycin CP(1) structurally characterized, and what analytical techniques are essential for its identification?
Structural elucidation relies on 1H/13C NMR , HRESIMS , and X-ray crystallography . For instance, stereochemical assignments (e.g., C-2 configuration) are confirmed via NOESY correlations and X-ray diffraction data . NMR chemical shifts for spiroketal protons (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic markers .
Q. What bioactivities have been reported for Palmarumycin CP(1), and what assays are used to validate them?
Palmarumycin CP(1) exhibits antifungal, antibacterial, and anti-leishmanial activities. For example, its IC50 against Leishmania donovani amastigotes is 3.93 µM, assessed via macrophage-based assays . Antifungal activity against Fusarium oxysporum is tested using agar diffusion methods, with inhibition zones quantified at 10 µg/mL .
Advanced Research Questions
Q. How can stereochemical challenges in Palmarumycin CP(1) synthesis be addressed, particularly during epoxidation and reduction steps?
Stereoselective epoxidation of Palmarumycin CP(1) is achieved using N-benzylcinchoninium chloride as a chiral catalyst. At 0°C, enantiomeric excess (ee) improves to 97.9%, compared to 90.7% at 25°C . Organoselenium-mediated reduction preserves the C-2 configuration, avoiding racemization during spiroketal formation .
Q. What contradictions exist in reported bioactivity data for Palmarumycin CP(1), and how can experimental design resolve them?
Discrepancies in anti-leishmanial IC50 values (e.g., 3.93 µM vs. 23.5 µM in macrophages) may arise from differences in parasite strains or assay conditions . To resolve this, use standardized L. donovani strains (e.g., MHOM/ET/67/L82) and include positive controls like amphotericin B in dose-response experiments .
Q. How can computational methods enhance the understanding of Palmarumycin CP(1)’s mechanism of action?
Molecular docking (e.g., against SARS-CoV-2 M<sup>pro</sup> [PDB:6LU7]) reveals binding affinities (-8.2 kcal/mol) and key interactions (e.g., hydrogen bonding with Glu166) . ADME-Tox predictions (SwissADME) assess drug-likeness, focusing on logP (<5) and bioavailability scores (>0.55) .
Q. Methodological and Experimental Design
Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on Palmarumycin CP(1)’s bioactivity?
- PICOT :
- Population: Leishmania donovani amastigotes.
- Intervention: Palmarumycin CP(1) at 5–50 µM.
- Comparison: Amphotericin B (1 µM).
- Outcome: Reduction in parasite load (IC50).
- Time: 72-hour incubation .
Q. How can researchers optimize reaction conditions for scaling Palmarumycin CP(1) synthesis?
- Temperature : Lower temperatures (0°C) improve stereoselectivity .
- Catalyst screening : Test cinchona alkaloids (e.g., quinine derivatives) for higher ee .
- Solvent systems : Benzene/t-BuOOH for oxidation; methanol/water for recrystallization .
Q. Data Analysis and Validation
Q. What strategies validate the purity and stability of Palmarumycin CP(1) in biological assays?
- HPLC-DAD : Monitor degradation under physiological conditions (pH 7.4, 37°C) .
- Stability-indicating assays : Use LC-MS to detect hydrolysis products (e.g., diol derivatives) .
Q. How can researchers address isomerization artifacts during structural characterization?
- Dynamic NMR : Track epimerization at C-3/C-4 in DMSO-d6 at 50°C .
- X-ray diffraction : Resolve ambiguous NOE signals (e.g., Guignardin E vs. its C-3 epimer) .
Q. Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to in vivo testing of Palmarumycin CP(1) derivatives?
Follow OECD 423 for acute toxicity screening and obtain approval from institutional animal care committees (IACUC). Document mortality rates and humane endpoints in larvicidal assays (e.g., Aedes aegypti LC50 = 32.7 µM) .
Q. How can researchers ensure reproducibility in total synthesis protocols?
- Detailed SOPs : Include step-by-step TLC monitoring (Rf values) and quenching conditions .
- Open-data practices : Share crystallographic data (CCDC deposition codes) and raw NMR spectra .
属性
CAS 编号 |
159933-90-1 |
---|---|
分子式 |
C20H12O4 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
InChI 键 |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Key on ui other cas no. |
159933-90-1 |
同义词 |
palmarumycin CP(1) palmarumycin CP1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。